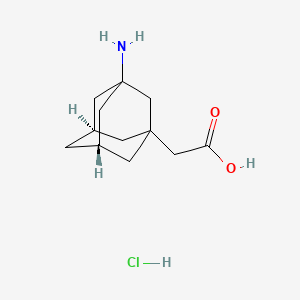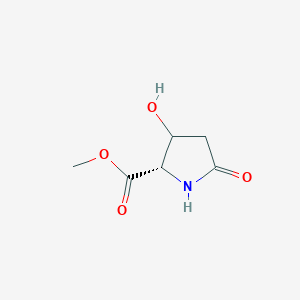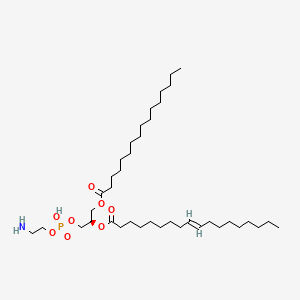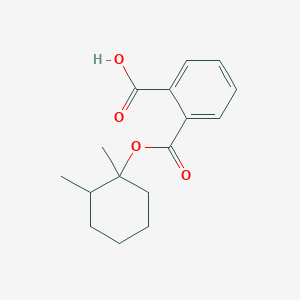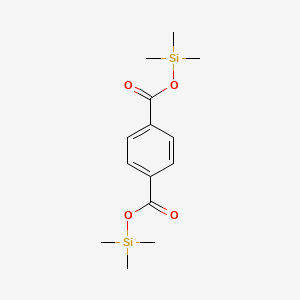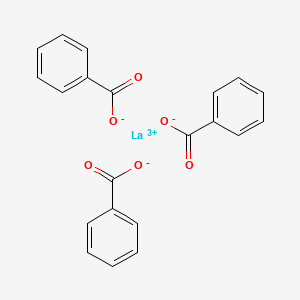![molecular formula C8H12N2O3 B13816841 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol is a chemical compound with the molecular formula C8H12N2O2. It is also known as 2,5-Pyrazinediethanol. This compound is characterized by the presence of a pyrazine ring substituted with hydroxyethyl and ethanediol groups. It is a solid substance with a molecular weight of 168.1931 g/mol .
Vorbereitungsmethoden
The synthesis of 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of pyrazine derivatives with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as sodium ethoxide and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Analyse Chemischer Reaktionen
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield pyrazine alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as luminescence and catalytic activity .
In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol can be compared with other similar compounds, such as:
2,5-Bis(2-hydroxyethyl)pyrazine: This compound has two hydroxyethyl groups attached to the pyrazine ring, similar to this compound.
2-(5-(2-Hydroxyethyl)pyrazin-2-yl)ethanol: This compound has a similar structure but with a different substitution pattern on the pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H12N2O3 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
1-[5-(2-hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H12N2O3/c11-2-1-6-3-10-7(4-9-6)8(13)5-12/h3-4,8,11-13H,1-2,5H2 |
InChI-Schlüssel |
UHLOTLAGSJOGNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)C(CO)O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


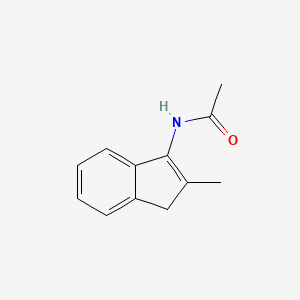
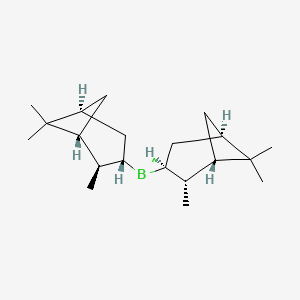
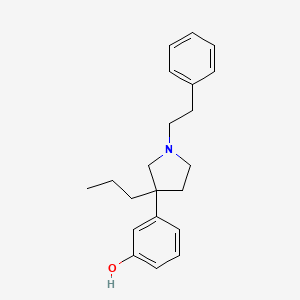
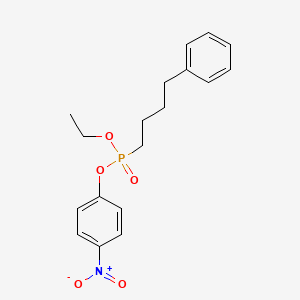


![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)
